

# 2-Hydroxy-6-methoxypyridine CAS number and properties

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## Compound of Interest

Compound Name: **2-Hydroxy-6-methoxypyridine**

Cat. No.: **B2439412**

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An In-depth Technical Guide to **2-Hydroxy-6-methoxypyridine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Hydroxy-6-methoxypyridine**, a heterocyclic building block of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, tautomeric nature, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

## Core Identification and Physicochemical Properties

**2-Hydroxy-6-methoxypyridine** is a substituted pyridine derivative. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-donating methoxy group, makes it a versatile intermediate in organic synthesis.

CAS Number: 22385-36-0[1]

Synonyms: 6-Methoxy-2(1H)-pyridinone, 6-Methoxypyridin-2(1H)-one, 6-Methoxy-2-pyridone[2]

The common synonyms highlight a crucial aspect of this molecule's chemistry: keto-enol tautomerism, which will be discussed in detail in the following section.

## Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of **2-Hydroxy-6-methoxypyridine**.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	125.13 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow crystalline powder	
Purity	Typically ≥95%	<a href="#">[1]</a>
Solubility	Expected to have good solubility in polar organic solvents like methanol and ethanol due to the presence of polar hydroxyl and methoxy groups.	

## Molecular Structure and Tautomerism: A Critical Consideration

A fundamental concept for any scientist working with this compound is its existence as a mixture of two tautomers in equilibrium: the aromatic hydroxy form (**2-hydroxy-6-methoxypyridine**) and the non-aromatic pyridone form (6-methoxy-2(1H)-pyridinone).

The position of this equilibrium is highly sensitive to the molecule's environment. In the gas phase, the hydroxy form may be slightly favored. However, in the solid state and in polar solvents, the pyridone tautomer is predominantly favored due to its ability to form stable intermolecular hydrogen-bonded dimers.[\[3\]](#)[\[4\]](#)[\[5\]](#) This has significant implications for its reactivity and spectral characteristics. The pyridone form is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system.[\[4\]](#)

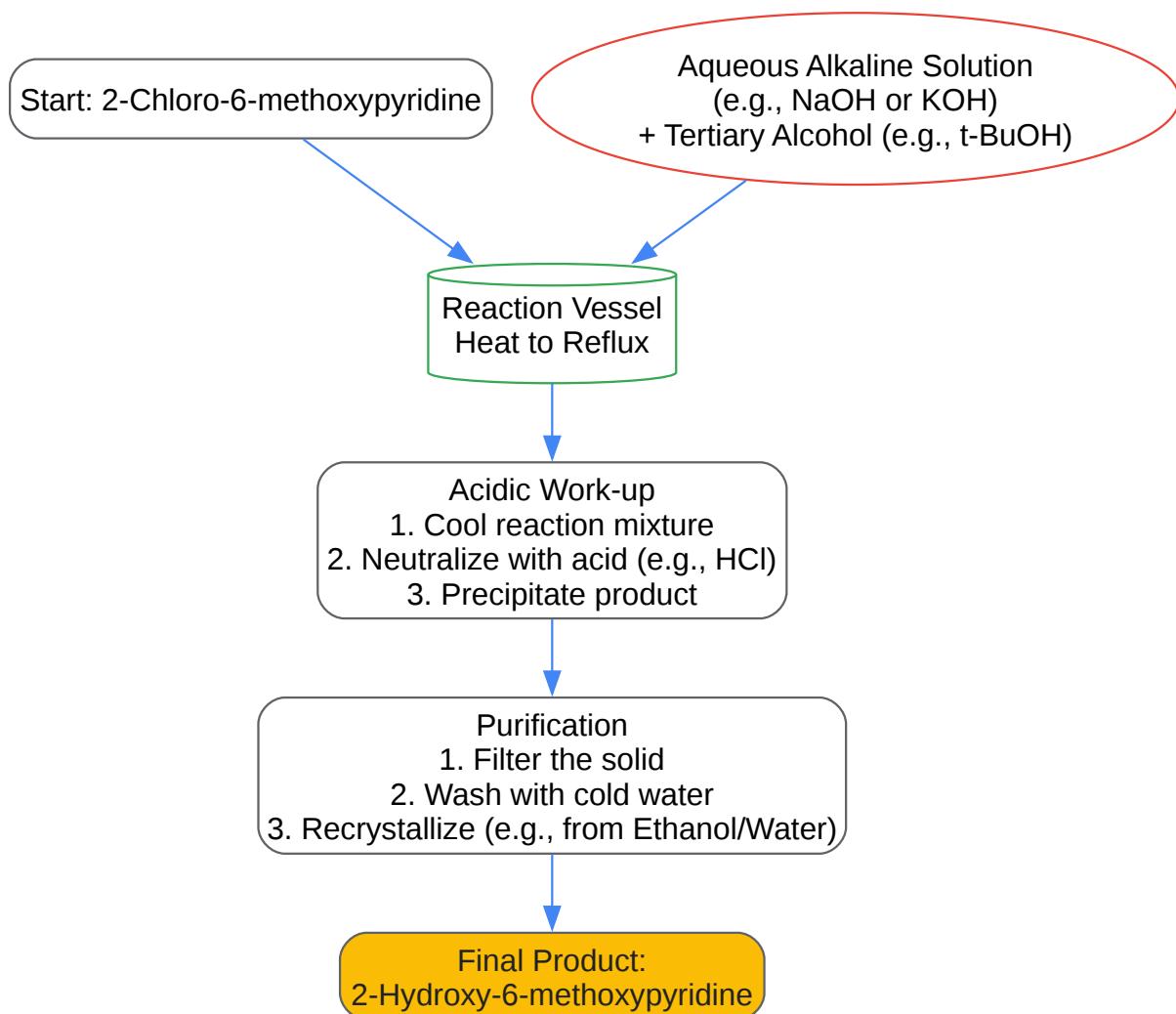
Caption: Tautomeric equilibrium of **2-Hydroxy-6-methoxypyridine**.

## Synthesis Protocols and Mechanistic Rationale

The synthesis of **2-Hydroxy-6-methoxypyridine** can be achieved through several routes. A common and reliable method involves the hydrolysis of a 2-halopyridine precursor.

## Example Protocol: Hydrolysis of 2-Chloro-6-methoxypyridine

This method is advantageous as the starting material, 2-chloro-6-methoxypyridine, is commercially available. The reaction proceeds via a nucleophilic aromatic substitution mechanism.



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Caption: General workflow for the synthesis of **2-Hydroxy-6-methoxypyridine**.

Detailed Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methoxypyridine (1.0 eq) in a suitable tertiary alcohol, such as tert-butanol.<sup>[6]</sup> Add an aqueous solution of a strong base, like sodium hydroxide (e.g., 2-3 eq).
- Causality: The tertiary alcohol acts as a phase-transfer catalyst, facilitating the interaction between the organic substrate and the aqueous alkaline solution, which would otherwise be immiscible and react very slowly.<sup>[6]</sup>
- Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess base by the slow addition of an acid, such as hydrochloric acid, until the solution is slightly acidic. The product will precipitate out of the solution.
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
- Validation: The identity and purity of the final product should be confirmed using analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and melting point determination.

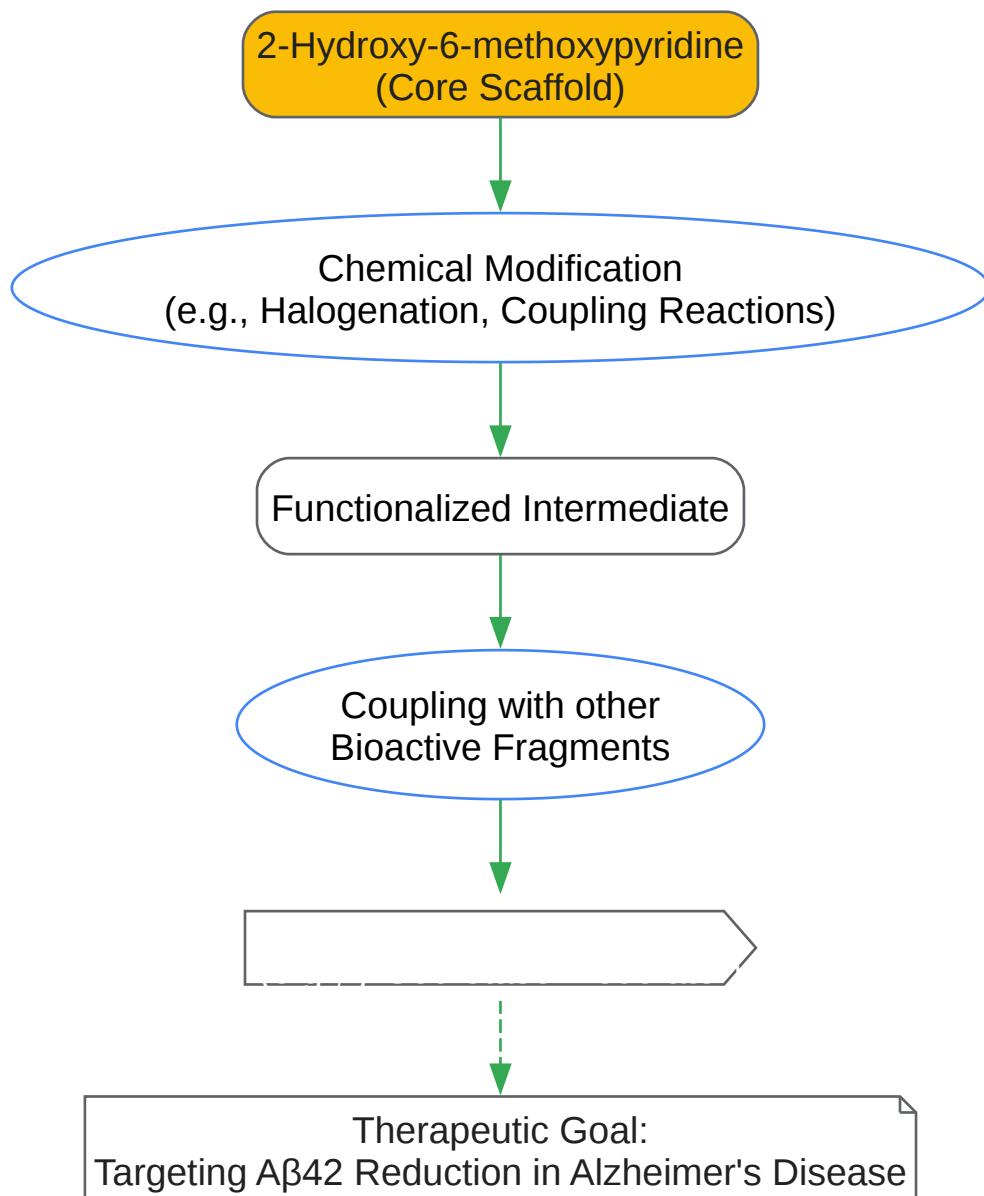
## Applications in Research and Drug Development

The pyridine and pyridone scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.<sup>[7]</sup> **2-Hydroxy-6-methoxypyridine** serves as a valuable building block for creating more complex molecules with potential therapeutic activity.

## Case Study: Synthesis of $\gamma$ -Secretase Modulators for Alzheimer's Disease

A notable application is in the development of  $\gamma$ -secretase modulators (GSMs), which are being investigated as potential treatments for Alzheimer's disease. In this context, the methoxypyridine motif has been shown to improve the activity and solubility of drug candidates.

The synthesis of these complex molecules often involves coupling the **2-Hydroxy-6-methoxypyridine** core with other heterocyclic systems. The hydroxyl/pyridone group provides a reactive handle for such transformations.



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Caption: Role as a scaffold in drug discovery.

## Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **2-Hydroxy-6-methoxypyridine**. While specific toxicity data for this compound is limited, data from structurally related compounds suggest the following precautions.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[8\]](#)[\[9\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[\[8\]](#)[\[9\]](#) Avoid contact with skin and eyes.[\[10\]](#) After handling, wash hands thoroughly.[\[8\]](#)
- Hazards: Expected to cause skin and eye irritation. May cause respiratory irritation.[\[9\]](#)[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[9\]](#)

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

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